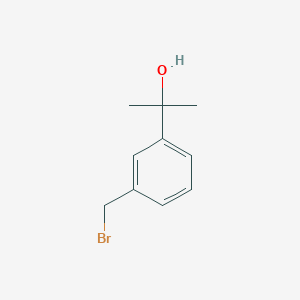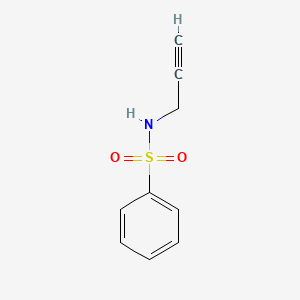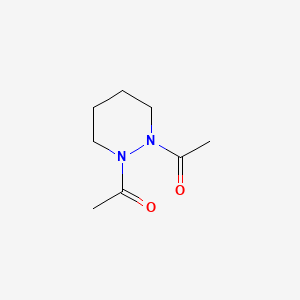
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1)
描述
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as CPP or CPPene, and it is used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
CPPene exerts its effects by binding to specific receptors in the brain. It has been shown to act as an agonist at the sigma-1 receptor, which leads to the modulation of various signaling pathways. CPPene has also been shown to inhibit the reuptake of dopamine by the dopamine transporter, which results in an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
CPPene has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CPPene has also been shown to have analgesic properties, and it has been used to study the mechanisms underlying pain perception.
实验室实验的优点和局限性
CPPene has several advantages for use in laboratory experiments. It is a highly selective ligand for specific receptors, which allows for the precise modulation of signaling pathways. CPPene is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, CPPene also has some limitations. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, CPPene has some potential side effects, including sedation and motor impairment.
未来方向
There are several potential future directions for research involving CPPene. One area of interest is the development of new drugs that target the sigma-1 receptor. CPPene has been shown to have neuroprotective effects, and it may be possible to develop drugs that can be used to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the development of new drugs that target the dopamine transporter. CPPene has been used as a starting point for the development of new drugs that can be used to treat drug addiction and other disorders that involve dysregulation of dopamine levels in the brain.
Conclusion
In conclusion, CPPene is a chemical compound that has been widely used in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and it is a useful tool for studying the function of specific receptors in the brain. CPPene has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for research involving CPPene, including the development of new drugs that target specific receptors in the brain.
科学研究应用
CPPene has been extensively used in scientific research as a tool to study the function of various receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in a wide range of physiological processes, including pain perception, memory, and mood regulation. CPPene has also been used as a ligand for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c19-17-7-4-8-18(15-17)21-13-11-20(12-14-21)10-9-16-5-2-1-3-6-16;/h1-8,15H,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYRRYIDCGSIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) | |
CAS RN |
136534-45-7 | |
| Record name | Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136534-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B3236149.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B3236157.png)







